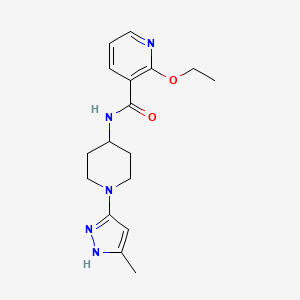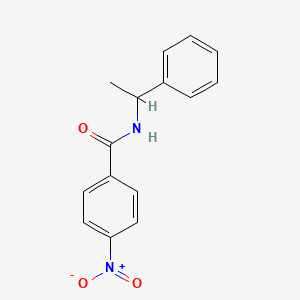
4-nitro-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a monoisotopic mass of 270.100433 Da .
Molecular Structure Analysis
The molecular structure of 4-nitro-N-(1-phenylethyl)benzamide consists of a benzamide core with a nitro group at the 4-position and a phenylethyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound closely related to 4-nitro-N-(1-phenylethyl)benzamide, has been explored as a promising antitumor agent. Its in vitro and in vivo antitumor activities have been investigated, demonstrating potential in cancer treatment research (Santos et al., 2013).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including those with a nitro substituent, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in preventing the acidic corrosion of mild steel. Their inhibitory behavior depends on the electron-withdrawing and electron-releasing effects of their substituents (Mishra et al., 2018).
Crystal Structure Analysis
Research on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, which shares structural similarities with 4-nitro-N-(1-phenylethyl)benzamide, provides insights into the arrangement of nitro groups and the formation of intramolecular hydrogen bonds. This contributes to a better understanding of the structural properties of similar benzamide derivatives (Saeed et al., 2008).
Material Science Applications
4-nitro-N-(1-phenylethyl)benzamide derivatives have been used in the synthesis of poly(arylene ether amide)s with specific properties like high molecular weight and glass transition temperatures. These polymers are notable for their solubility in common organic solvents and their ability to form transparent films, making them useful in material science applications (Lee & Kim, 2002).
Antimicrobial and Anticonvulsant Activities
Benzamide derivatives, including those structurally related to 4-nitro-N-(1-phenylethyl)benzamide, have shown potential in antimicrobial and anticonvulsant applications. Their activities against various microorganisms and in controlling convulsions highlight their therapeutic potential in these areas (Ertan et al., 2007) (Clark & Davenport, 1987).
Synthesis and Characterization of Novel Compounds
Research into the synthesis of new N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including nitrophenyl derivatives, has been conducted. This includes their characterization and evaluation for antibacterial, antifungal, and antiproliferative activities, providing insights into their potential therapeutic applications (Kumar et al., 2012).
Computational Studies
Computational studies have been performed on derivatives of 4-nitro-N-(1-phenylethyl)benzamide to understand their vibrational frequencies and hyperpolarizability. This research provides valuable information for future studies in non-linear optics and other applications (Yohannan et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 4-Nitro-N-(2-phenylethyl)benzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
4-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11(12-5-3-2-4-6-12)16-15(18)13-7-9-14(10-8-13)17(19)20/h2-11H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYXPKYOAAGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(1-phenylethyl)benzamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698631.png)
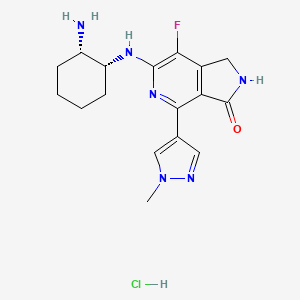
![2-cyclohexyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2698633.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)

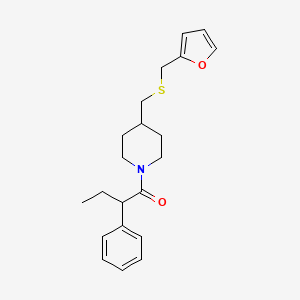
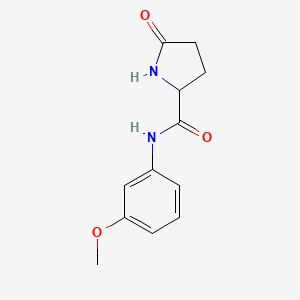
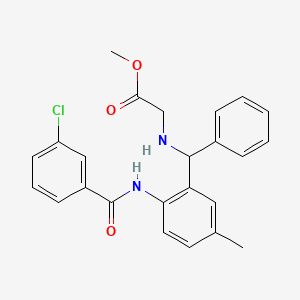

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)
